molecular formula C8H10N2O B12854443 2-(3-Isopropylisoxazol-5-yl)acetonitrile

2-(3-Isopropylisoxazol-5-yl)acetonitrile

Cat. No.: B12854443
M. Wt: 150.18 g/mol
InChI Key: NASOHPBKHPZOMD-UHFFFAOYSA-N
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Description

2-(3-Isopropylisoxazol-5-yl)acetonitrile is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylisoxazol-5-yl)acetonitrile typically involves the cycloaddition of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of eco-friendly and efficient synthetic strategies. These methods may include microwave-induced synthesis and the use of green solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylisoxazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the isoxazole ring to more oxidized forms.

    Reduction: Reduction of the nitrile group to primary amines.

    Substitution: Substitution reactions at the isoxazole ring or the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction may produce primary amines .

Scientific Research Applications

2-(3-Isopropylisoxazol-5-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylisoxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Isopropylisoxazol-5-yl)acetonitrile include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other isoxazole derivatives is its specific structure, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(3-propan-2-yl-1,2-oxazol-5-yl)acetonitrile

InChI

InChI=1S/C8H10N2O/c1-6(2)8-5-7(3-4-9)11-10-8/h5-6H,3H2,1-2H3

InChI Key

NASOHPBKHPZOMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)CC#N

Origin of Product

United States

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